molecular formula C18H15N3OS2 B2838361 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1253398-56-9

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide

Cat. No. B2838361
CAS RN: 1253398-56-9
M. Wt: 353.46
InChI Key: SRGTWVMBIZEPIQ-UHFFFAOYSA-N
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Description

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide, also known as BTZ043, is a chemical compound that has been extensively studied for its potential as a new tuberculosis drug.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical structure of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is related to various benzothiazine derivatives, which have been widely studied for their biological activities. A novel series of compounds structurally related to benzothiazines, such as 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides, have been synthesized and tested for antibacterial and antifungal activities. These compounds showed excellent activity against a panel of microorganisms and good cytotoxic activities, highlighting the potential of benzothiazine derivatives in antimicrobial and cytotoxic applications (Devi, Shahnaz, & Prasad, 2022).

Antimicrobial Studies

Another study focused on synthesizing benzothiazolyl-amide derivatives, aiming to investigate their antimicrobial activities. Despite the effort, the synthesized N-(Benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives did not exhibit significant activity against the tested organisms, suggesting the importance of structural modifications to enhance biological activity (Özdemir et al., 2011).

Cytotoxicity and Antitumor Properties

Further research into benzothiazine derivatives has revealed their potential in antitumor applications. Novel 2-substituted benzothiazole derivatives containing the benzylamine moiety have been synthesized and evaluated for their inhibitory activity against monoamine oxidase enzymes. These compounds exhibited selective inhibitory activity, suggesting their potential in the development of therapeutic agents for diseases associated with monoamine oxidase dysfunction, such as depression and Parkinson's disease (Kaya et al., 2016).

properties

IUPAC Name

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c19-10-11-21(15-7-2-1-3-8-15)17(22)13-24-18-20-16-9-5-4-6-14(16)12-23-18/h1-9H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGTWVMBIZEPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)SCC(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide

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